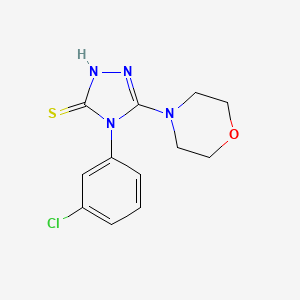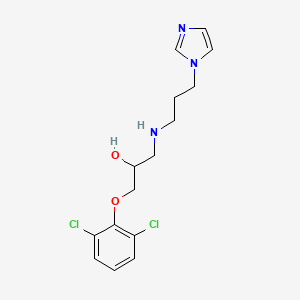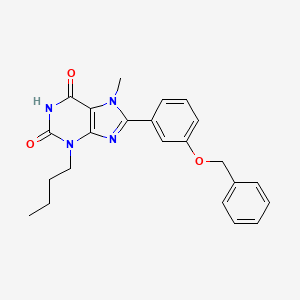![molecular formula C20H19N3O3 B7534937 N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQC belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects. In
科学研究应用
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to exhibit anti-proliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the growth of cancer cells by inhibiting angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
作用机制
The mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is not fully understood. However, it has been reported to interact with various targets such as tubulin, histone deacetylases, and protein kinase C. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit tubulin polymerization, which is involved in the formation of microtubules that are essential for cell division and migration. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to inhibit protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes that play a key role in the apoptotic pathway. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of cell death.
In neurodegenerative diseases, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been reported to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has several advantages for use in lab experiments. It has been reported to exhibit high purity and high yield, which makes it suitable for use in various assays. Additionally, N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide is that it is relatively expensive compared to other compounds, which may limit its widespread use in scientific research.
未来方向
There are several future directions for research on N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. One area of research is the development of more potent and selective analogs of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide that can be used for targeted therapy in cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide and its targets in various cellular processes. Finally, the use of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide in combination with other compounds or therapies should be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide involves the reaction of 2-chloroquinoline with 3-(2-methoxypropanoylamino)aniline in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide. This method has been reported to yield high purity and high yield of N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide.
属性
IUPAC Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(26-2)19(24)21-15-7-5-8-16(12-15)22-20(25)18-11-10-14-6-3-4-9-17(14)23-18/h3-13H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEQPVWXCMIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-nitrobenzamide](/img/structure/B7534860.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534863.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)



![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)